N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine
Description
Properties
IUPAC Name |
(NZ)-N-[2-(benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c19-16-13(11-6-2-1-3-7-11)10-18-14-9-5-4-8-12(14)15-17-18/h1-9,19H,10H2/b16-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVCQLQGHGWRYIN-DTQAZKPQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine typically involves the reaction of benzotriazole with appropriate aldehydes or ketones under specific conditions. One common method involves the condensation of benzotriazole with a phenylacetaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the desired product .
Industrial Production Methods
The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The benzotriazole moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed
Major products formed from these reactions include oxides, amines, and substituted benzotriazole derivatives, which can be further utilized in various synthetic applications .
Scientific Research Applications
N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine involves its ability to interact with molecular targets through its benzotriazole moiety. This interaction can lead to the activation or inhibition of specific pathways, depending on the context. The compound’s effects are mediated through its ability to stabilize radicals, donate or withdraw electrons, and act as a leaving group in various reactions .
Comparison with Similar Compounds
Structural Analogues with N,O-Bidentate Directing Groups
Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structure: Contains a 3-methylbenzamide group and an N,O-bidentate directing group derived from 2-amino-2-methyl-1-propanol.
- Functionality : The N,O-bidentate group facilitates metal-catalyzed C–H bond functionalization.
- Characterization : Fully characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray diffraction .
- The hydroxylamine in the target compound may similarly enhance catalytic activity, though steric and electronic differences could influence reactivity .
β-Heterosubstituted Alcohols with Triazole Moieties ()
Compounds: e.g., (S)-1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanol
- Structure : Features a triazole ring (instead of benzotriazole) attached to a chiral β-hydroxyethyl group with aryl substituents.
- Functionality : Synthesized via Ru-prolinamide-catalyzed asymmetric hydrogenation for enantioselective alcohol production.
- Functional Groups: The hydroxylamine group in the target compound may offer unique coordination modes compared to the hydroxyl group in β-heterosubstituted alcohols.
Research Findings and Implications
- Catalytic Potential: The benzotriazole-hydroxylamine combination in the target compound may enable novel catalytic pathways, distinct from the triazole-based alcohols in or the N,O-bidentate systems in .
- Steric and Electronic Effects : The benzotriazole ring’s fused benzene system could enhance π-π interactions or steric hindrance compared to simpler triazole derivatives, impacting substrate binding in catalytic cycles .
- Synthetic Methodology : While and rely on condensation or asymmetric hydrogenation, the target compound’s synthesis might involve imine formation or hydroxylamine conjugation, warranting further investigation.
Biological Activity
N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity based on diverse research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a benzotriazole moiety, which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of approximately 267.29 g/mol.
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole derivatives with phenylethylidene compounds under specific conditions to yield the desired hydroxylamine product. The synthetic pathways can vary, but they often utilize standard organic synthesis techniques such as alkylation and condensation reactions.
Antiviral Activity
Research indicates that benzotriazole derivatives possess significant antiviral properties. For instance, studies have shown that certain derivatives inhibit the helicase activity of the hepatitis C virus (HCV) and related flaviviruses. The most active derivatives demonstrated an IC50 of approximately 6.5 μM when tested against HCV helicase with DNA as a substrate . This suggests that this compound may exhibit similar antiviral properties due to its structural similarity to effective benzotriazole analogs.
Antimicrobial Activity
The antibacterial properties of compounds containing the benzotriazole scaffold have been documented in various studies. For example, certain benzotriazole derivatives exhibited potent activity against Escherichia coli and Bacillus subtilis, indicating that this class of compounds may serve as effective antimicrobial agents . The presence of hydrophobic groups in the structure enhances this activity, making it a candidate for further investigation in antimicrobial applications.
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic effects of benzotriazole derivatives against protozoan parasites such as Trypanosoma cruzi. Specific derivatives demonstrated dose-dependent growth inhibitory activity against epimastigotes and trypomastigotes forms of the parasite . This suggests that this compound could also exhibit similar antiparasitic properties.
Case Studies and Research Findings
The biological activities of this compound are likely attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit viral helicases or other enzymes critical for pathogen survival.
- Membrane Disruption : Its hydrophobic nature could facilitate interactions with microbial membranes leading to cell lysis.
- Interference with Metabolic Pathways : By mimicking natural substrates or cofactors, it could disrupt essential metabolic processes in parasites.
Q & A
Q. What synthetic methodologies are commonly employed to prepare N-[2-(1H-1,2,3-Benzotriazol-1-yl)-1-phenylethylidene]hydroxylamine, and how can reaction conditions be optimized?
Answer: The synthesis typically involves coupling benzotriazole derivatives with carbonyl-containing precursors. A general approach includes:
- Step 1: Reacting 1H-1,2,3-benzotriazole with a phenylethylidene precursor (e.g., phenylacetaldehyde derivatives) under basic conditions to form the Schiff base intermediate.
- Step 2: Introducing hydroxylamine via nucleophilic addition or condensation.
Optimization strategies: - Use polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.
- Catalyze with Lewis acids (e.g., ZnCl₂) to improve regioselectivity.
- Monitor reaction progress via TLC or HPLC to minimize side products .
Q. Which analytical techniques are critical for structural confirmation of this compound, and how should data be interpreted?
Answer: Key techniques include:
- NMR spectroscopy: ¹H and ¹³C NMR to identify characteristic peaks (e.g., benzotriazole protons at δ 7.5–8.5 ppm, imine protons at δ 8.0–8.5 ppm).
- IR spectroscopy: Detect C=N stretches (~1600–1650 cm⁻¹) and hydroxylamine O-H/N-H bonds (~3200–3400 cm⁻¹).
- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺).
Data interpretation: Compare spectral data with structurally analogous benzotriazole derivatives, such as hydrazide-linked compounds .
Advanced Research Questions
Q. How can computational modeling predict the stability and reactivity of this compound in varying solvent environments?
Answer:
- Density Functional Theory (DFT): Calculate solvation energies and frontier molecular orbitals (HOMO-LUMO gaps) to assess stability.
- Molecular Dynamics (MD): Simulate solvent interactions (e.g., water vs. DMSO) to evaluate conformational flexibility.
- Solvent polarity effects: Polar solvents stabilize the imine moiety via hydrogen bonding, while nonpolar solvents may favor tautomeric forms .
Q. What experimental approaches resolve discrepancies between observed and theoretical spectroscopic data (e.g., NMR chemical shifts)?
Answer:
Q. In crystallographic studies, how can molecular packing challenges be addressed for benzotriazole derivatives?
Answer:
- Crystal growth: Use slow evaporation in mixed solvents (e.g., CHCl₃/MeOH) to obtain high-quality single crystals.
- Disorder mitigation: Collect data at low temperatures (100 K) to reduce thermal motion artifacts.
- Software tools: Refine structures using SHELX or OLEX2, incorporating restraints for disordered regions .
Q. How do electronic substituents on the benzotriazole ring modulate interactions with biological targets (e.g., enzymes or receptors)?
Answer:
- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -NO₂) to enhance π-π stacking with aromatic residues in active sites.
- Molecular docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities.
- Biological assays: Validate inhibitory effects via enzyme inhibition assays (e.g., IC₅₀ determination) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
